![molecular formula C11H12F3NO2 B1439671 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine CAS No. 1259994-92-7](/img/structure/B1439671.png)
2-Methyl-5-(trifluoromethyl)-DL-phenylalanine
Overview
Description
Scientific Research Applications
1. Use in Misaminoacylation of tRNA
Research conducted by Baldini et al. (1988) explored the mischarging of Escherichia coli tRNAPhe with a photoactivatable analogue of phenylalanine, which is closely related to 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine. This study highlights the application of such compounds in the study of tRNA aminoacylation and protein synthesis mechanisms (Baldini et al., 1988).
2. Role in Amino Acid Biosynthesis and Metabolism
The biochemical pathways involving phenylalanine and its derivatives have been the focus of various studies. For instance, Sjoerdsma et al. (1960) investigated the inhibition of aromatic amino acid decarboxylation, which is integral to the metabolism of compounds like this compound (Sjoerdsma et al., 1960).
3. Applications in Polymer Science
Research by Pang and Chu (2010) on the synthesis and biodegradation of amino acid-based poly(ester amide)s, where phenylalanine derivatives are used, demonstrates the compound's relevance in the development of biodegradable materials (Pang & Chu, 2010).
4. Enzymatic Studies and Biotechnological Applications
MacDonald and D'Cunha (2007) discussed the role of phenylalanine ammonia lyase in various clinical and industrial applications. This enzyme, which interacts with phenylalanine and its analogues, has significant implications in the production of L-phenylalanine and treatment for phenylketonuria (MacDonald & D'Cunha, 2007).
Mechanism of Action
Target of Action
A compound with a similar structure, 5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide, has been reported to interact with the ephrin type-a receptor 7 in humans .
Mode of Action
This interaction could potentially alter cellular processes, leading to the observed effects of the compound .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, suggesting that this compound may also interact with multiple biochemical pathways .
Result of Action
Based on the reported interaction of a similar compound with the ephrin type-a receptor 7, it is possible that this compound could influence cellular signaling pathways .
Safety and Hazards
The safety and hazards associated with “2-Methyl-5-(trifluoromethyl)-DL-phenylalanine” would depend on its specific structure and use. General safety measures for handling similar compounds include avoiding breathing dust, wearing personal protective equipment, and avoiding contact with skin and eyes .
Future Directions
properties
IUPAC Name |
2-amino-3-[2-methyl-5-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-6-2-3-8(11(12,13)14)4-7(6)5-9(15)10(16)17/h2-4,9H,5,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIIXNIENIPXSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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